3-Bromo-4,5-dichloro-8-methoxyquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1204812-28-1 |
|---|---|
Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
306.968 |
IUPAC Name |
3-bromo-4,5-dichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-6(12)8-9(13)5(11)4-14-10(7)8/h2-4H,1H3 |
InChI Key |
HUISTUMTKQZOND-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Br)Cl |
Synonyms |
3-Bromo-4,5-dichloro-8-methoxyquinoline |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Electrophilic Substitution of 8-Methoxyquinoline
Focus: Regioselectivity, Mechanistic Drivers, and Synthetic Protocols Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
8-Methoxyquinoline serves as the critical scaffold for the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine). The functionalization of this heterocycle relies heavily on electrophilic aromatic substitution (EAS).[1] However, the substrate presents a unique "push-pull" electronic environment: the nitrogen atom (especially when protonated) deactivates the pyridine ring, while the 8-methoxy group strongly activates the benzene ring.
This guide provides a definitive analysis of directing effects, validated protocols for C5-functionalization, and troubleshooting frameworks for scale-up.
Part 1: Mechanistic Analysis & Regioselectivity
The regiochemistry of 8-methoxyquinoline is governed by the competition between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating capacity of the methoxy group.
1. The "Dual-Ring" Electronic Conflict
In standard EAS conditions (often acidic), the quinoline nitrogen is protonated (
-
Pyridine Ring: Highly deactivated. Electrophilic attack here is kinetically forbidden under standard conditions.
-
Benzene Ring: Remains accessible. The 8-methoxy group directs ortho (C7) and para (C5).
2. The C5 vs. C7 Competition
While both C5 and C7 are activated by the methoxy group, C5 is the dominant site of substitution for two reasons:
-
Steric Hindrance: The C7 position is flanked by the bulky 8-methoxy group and the peri-interaction with the quinoline nitrogen (or its substituents).
-
Electronic Reinforcement: Resonance structures show that the C5 position efficiently delocalizes the positive charge in the sigma-complex intermediate without disrupting the stability of the protonated nitrogen as severely as C7 attack might in certain transition states.
3. Pathway Visualization
The following diagram illustrates the reaction flow and the electronic logic dictating the C5-selectivity.
Figure 1: Mechanistic pathway showing the activation of the benzene ring via protonation and the dominance of the C5 reaction channel.
Part 2: Key Transformations & Experimental Protocols
Protocol A: Regioselective Nitration (Synthesis of 5-Nitro-8-methoxyquinoline)
Nitration is the gateway reaction for synthesizing aminoquinoline drugs. The use of mixed acid (sulfuric/nitric) is standard, but temperature control is vital to prevent tar formation.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, charge concentrated sulfuric acid (5 mL per 50 mg substrate scale, scalable). Cool to 0–5°C in an ice bath.
-
Addition: Add 8-methoxyquinoline slowly. The exotherm must be managed to keep
. -
Nitration: Add concentrated nitric acid (1.1 equivalents) dropwise.
-
Critical Control Point: Maintain temperature below 15°C. Higher temperatures increase dinitration and oxidation of the methoxy group.
-
-
Quenching: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Isolation: A yellow precipitate (5-nitro isomer) forms immediately. Neutralize with sodium carbonate or ammonium hydroxide to pH 8–9 to maximize precipitation.
-
Purification: Filter and recrystallize from ethanol or methanol.
Protocol B: Bromination (NBS vs. Elemental Bromine)
Bromination introduces a handle for Suzuki-Miyaura couplings. While elemental bromine (
Comparative Data:
| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid / | Acetonitrile / DMF |
| Selectivity | Moderate (Risk of 5,7-dibromo) | High (Exclusive 5-bromo) |
| Atom Economy | Low (HBr byproduct) | High (Succinimide recyclable) |
| Workup | Requires bisulfite quench | Water precipitation |
Preferred Protocol (NBS Method):
-
Dissolution: Dissolve 8-methoxyquinoline (1.0 eq) in Acetonitrile (0.1 M concentration).
-
Reagent Addition: Add NBS (1.05 eq) portion-wise at room temperature (25°C).
-
Note: Protecting the reaction from light can reduce radical side-reactions, though ionic mechanism dominates here.
-
-
Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4]
-
Workup: Evaporate solvent or dilute with water to precipitate the product.
-
Yield: Typically >90% conversion to 5-bromo-8-methoxyquinoline.
Part 3: Troubleshooting & Optimization
1. Over-Substitution (Di-functionalization)
-
Symptom: Appearance of 5,7-disubstituted products (e.g., 5,7-dibromo-8-methoxyquinoline).[5]
-
Root Cause: Excess electrophile or high temperatures. The first substitution at C5 does not sufficiently deactivate the ring against a second attack if the reagent is aggressive.
-
Solution: Use stoichiometric control (0.95–1.0 eq of electrophile). Switch to milder reagents (NBS instead of
).
2. Solubility Issues
-
Symptom: Gummy precipitates during acid quenching.
-
Root Cause: The protonated quinolinium salt is highly soluble in water; the neutral free base is not.
-
Solution: Ensure the quenching pH reaches >8.0. If gum forms, extract with Dichloromethane (DCM), dry over
, and evaporate.
3. Visualization of Optimization Logic
Figure 2: Decision tree for troubleshooting common synthetic failures in quinoline functionalization.
References
-
Synthesis of 8-Methoxyquinoline-5-amino acetic acid and its herbicidal potential. Journal of Advance Research in Applied Science. (2015).[2][6][7] Retrieved from [Link]
-
Syntheses of Certain 8-Nitroquinolines. Journal of the American Chemical Society. (1946).[8] Retrieved from [Link]
-
Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry. (2010).[9] Retrieved from [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (2018). Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical and Chemical Properties of Substituted Quinolines
Introduction
The quinoline scaffold, a fused bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3][4] Its unique electronic structure and the ability to be functionalized at various positions make it a "privileged scaffold," frequently appearing in a vast array of biologically active compounds and functional materials.[5] The versatility of quinoline is underscored by its presence in natural products like the antimalarial agent quinine, as well as in a multitude of synthetic drugs with activities spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications.[6][7][8]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the core physical and chemical properties of substituted quinolines. Moving beyond a simple recitation of facts, this guide delves into the causal relationships between substituent effects and the resulting properties, offering field-proven insights to inform experimental design and interpretation.
The Quinoline Core: Structure and Numbering
Quinoline, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring at the 2 and 3 positions of the pyridine ring.[1][9] The numbering of the quinoline ring system is crucial for discussing the position of substituents and their effects. By convention, the nitrogen atom is assigned position 1, and the numbering proceeds around the pyridine ring first, then through the fused carbons, and finally around the benzene ring.[10][11]
Caption: IUPAC numbering of the quinoline ring system.
Part 1: Physical Properties of Substituted Quinolines
The physical properties of substituted quinolines are fundamental to their behavior in both chemical and biological systems. These properties, including solubility, lipophilicity, and basicity (pKa), are profoundly influenced by the nature and position of substituents on the quinoline ring.
Solubility and Lipophilicity (logP)
Solubility and lipophilicity are critical parameters in drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile.[12] Unsubstituted quinoline is a colorless, hygroscopic liquid that is sparingly soluble in cold water but readily soluble in hot water and most organic solvents.[3][4]
The introduction of substituents can dramatically alter these properties. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water.
-
Electron-withdrawing groups , such as the trifluoromethyl (CF₃) group, generally increase lipophilicity.[13] This is a key strategy in medicinal chemistry to enhance membrane permeability and metabolic stability.[13]
-
Electron-donating groups , like amino (-NH₂) and hydroxyl (-OH) groups, tend to increase polarity and, consequently, aqueous solubility, thereby decreasing lipophilicity.
-
Positional Isomerism : The position of a substituent can significantly impact lipophilicity. For instance, the introduction of a nitrogen atom into a naphthoquinone scaffold to form a quinolinedione reduces lipophilicity, with the extent of this reduction being dependent on the nitrogen's position.[12]
Aromatic quinolines are generally more lipophilic than their partially saturated tetrahydroquinoline (THQ) counterparts. This difference in lipophilicity can correlate with biological activity, as seen in some series of anticancer compounds where higher logP values were associated with greater potency.
Table 1: Lipophilicity (cLogP) of Representative Substituted Quinolines
| Compound Class | Substituent Pattern | cLogP Range |
| Aromatic 2-Arylquinolines | C-6 and 2-aryl substitutions | 2.23 - 4.13 |
| Tetrahydroquinolines (THQs) | Various substitutions | 1.56 - 3.02 |
| Quinoline-1,4-quinone Hybrids | Varies with N position | 1.65 - 5.06 |
Data compiled from selected literature.[12]
Basicity and pKa
The nitrogen atom in the quinoline ring imparts basic properties. Quinoline is a weak tertiary base, with the pKa of its conjugate acid being approximately 4.9.[2][9][14] This makes it a weaker base than its single-ring counterpart, pyridine. The basicity of substituted quinolines is highly sensitive to the electronic effects of the substituents.
-
Electron-donating groups (EDGs) , such as amino and methoxy groups, increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa). For example, the pKa of 8-aminoquinoline is higher than that of quinoline itself.
-
Electron-withdrawing groups (EWGs) , such as nitro (NO₂) and trifluoromethyl (CF₃) groups, decrease the electron density on the nitrogen, making it less basic (lower pKa).[13] For instance, the predicted pKa of 7-(trifluoromethyl)quinoline is 2.55.[13]
The position of the substituent also plays a critical role. Substituents on the benzene ring have a more pronounced effect on the nitrogen's basicity than those on the pyridine ring, due to the greater distance and intervening atoms.
Table 2: pKa Values of Selected Substituted Quinolines
| Compound | Substituent | Position | pKa |
| Quinoline | - | - | 4.85 |
| 2-Aminoquinoline | -NH₂ | 2 | 7.25 |
| 4-Aminoquinoline | -NH₂ | 4 | 9.08 |
| 5-Aminoquinoline | -NH₂ | 5 | 5.37 |
| 8-Aminoquinoline | -NH₂ | 8 | 3.90 |
| 7-(Trifluoromethyl)quinoline | -CF₃ | 7 | 2.55 (Predicted) |
Data compiled from various sources.[13][15]
Part 2: Chemical Properties and Reactivity
The chemical reactivity of substituted quinolines is a rich and complex subject, dictated by the interplay of the electron-deficient pyridine ring and the electron-rich benzene ring. This duality allows for a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution in quinoline is generally more difficult than in benzene due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring system.[16] These reactions typically require harsh conditions and occur preferentially on the electron-rich benzene ring, at positions C-5 and C-8.[17][18][19]
-
Nitration : Treatment of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[17][18]
-
Sulfonation : Sulfonation with fuming sulfuric acid at high temperatures also results in substitution at the C-5 and C-8 positions.[16][17]
The presence of activating substituents (EDGs) on the benzene ring can facilitate electrophilic substitution and may alter the regioselectivity. Conversely, deactivating substituents (EWGs) make these reactions even more challenging.
Caption: Regioselectivity of electrophilic aromatic substitution on the quinoline ring.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[16][17][19] This reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring.
-
Chichibabin Reaction : Reaction with sodium amide (NaNH₂) in liquid ammonia introduces an amino group at the C-2 position, forming 2-aminoquinoline.[17]
-
Reaction with Organometallics : Organolithium reagents can add to the C-2 position.
-
Substitution of Halogens : Halogen atoms at the C-2 and C-4 positions are particularly labile and can be readily displaced by a variety of nucleophiles, a reaction of great synthetic utility.[20][21]
Oxidation and Reduction
The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.
-
Oxidation : Strong oxidizing agents can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[16] Reaction with peroxy acids forms the quinoline N-oxide, which exhibits its own unique reactivity.
-
Reduction : The pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation can selectively reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline.[17] More vigorous reduction can lead to the saturation of both rings, yielding decahydroquinoline.[17]
Part 3: Spectroscopic Properties
The characterization of substituted quinolines relies heavily on a suite of spectroscopic techniques. Each method provides unique information about the molecular structure, electronic environment, and functional groups present.
UV-Visible Spectroscopy
The UV-Vis absorption spectra of quinolines typically exhibit multiple bands corresponding to π-π* and n-π* electronic transitions.[22][23] The positions and intensities of these absorption bands are sensitive to the nature and position of substituents, as well as the solvent polarity.
-
π-π Transitions*: These are generally high-intensity bands observed in the UV region.
-
n-π Transitions*: These are lower-intensity bands that appear at longer wavelengths and are characteristic of the nitrogen heteroatom.[22]
The photophysical properties, including fluorescence and phosphorescence, are also strongly influenced by substitution.[22][24] This has led to the development of substituted quinolines as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted quinolines.[26][27] The chemical shifts of the protons and carbons are highly informative about the electronic environment within the molecule.
-
¹H NMR : The protons on the pyridine ring generally resonate at a lower field (higher ppm) compared to those on the benzene ring due to the deshielding effect of the nitrogen atom.
-
¹³C NMR : Similarly, the carbon atoms of the pyridine ring are deshielded. The chemical shifts are sensitive to substituent effects, which can be used to confirm the position of functionalization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of substituted quinolines.[23][26] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[26] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Part 4: Experimental Protocols
Determination of pKa
The pKa of a substituted quinoline can be accurately determined by potentiometric titration.
Protocol:
-
Sample Preparation : Prepare a solution of the quinoline derivative of known concentration in a suitable solvent. A co-solvent system (e.g., water/methanol) may be necessary for compounds with poor aqueous solubility.
-
Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.
-
Data Acquisition : Record the pH of the solution after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the quinoline are equal.[13]
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
Protocol:
-
System Preparation : Prepare a biphasic system of n-octanol and water. The two phases must be mutually saturated by vigorous shaking for an extended period, followed by separation.
-
Sample Addition : A precisely weighed amount of the substituted quinoline is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration : The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation : The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis : The concentration of the quinoline derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for the experimental determination of logP using the shake-flask method.
Conclusion
Substituted quinolines represent a class of compounds with immense importance and potential. A thorough understanding of their physical and chemical properties is paramount for harnessing this potential, whether in the design of new therapeutics, the development of novel materials, or the innovation of synthetic methodologies. The interplay between the electronic nature of substituents and their position on the quinoline ring provides a powerful toolkit for tuning properties such as solubility, basicity, and reactivity. This guide has sought to provide a technically deep yet accessible overview of these fundamental principles, equipping researchers and developers with the knowledge to rationally design and investigate the next generation of quinoline-based molecules.
References
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Chemical structure and numbering of quinoline. [ResearchGate] ([Link])
-
Recent Progress in the Synthesis of Quinolines. [PubMed] ([Link])
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A review on synthetic investigation for quinoline- recent green approaches. [Taylor & Francis Online] ([Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [IIP Series] ([Link])
-
Recent advances in the synthesis of quinolines: a review. [RSC Publishing] ([Link])
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [SciELO] ([Link])
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. [No URL provided]
-
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. [MDPI] ([Link])
-
UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [PubMed] ([Link])
- Preparation and Properties of Quinoline. [No URL provided]
-
A Review On Substitution Quinoline Derivatives and its Biological Activity. [International Journal of Research in Engineering, Science and Management] ([Link])
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [PMC - NIH] ([Link])
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [PMC] ([Link])
-
Quinoline – Molecular Formula – C9H7N. [CUTM Courseware] ([Link])
-
Quinoline: Structure, Properties & Uses Explained. [Vedantu] ([Link])
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [No URL provided]
- Chapter 7_Quinolines and Isoquinolines.pdf. [No URL provided]
-
Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. [Taylor & Francis Online] ([Link])
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [MDPI] ([Link])
- RP-HPLC determination of lipophilicity in series of quinoline deriv
-
Quinoline. [Wikipedia] ([Link])
- The Chemistry and Applications of Quinoline: A Comprehensive Review. [No URL provided]
-
Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. [Canadian Science Publishing] ([Link])
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Beilstein Archives] ([Link])
-
Electroluminescence and Photophysical Properties of Polyquinolines. [DTIC] ([Link])
-
Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. [ResearchGate] ([Link])
-
IUPAC nomenclature: Quinolines and Isoquinolines. [YouTube] ([Link])
-
Chemical structure and numbering of quinoline. [ResearchGate] ([Link])
-
Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. [ResearchGate] ([Link])
-
Substituted Quinolines with various based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. [ResearchGate] ([Link])
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Chair of Analytical Chemistry] ([Link])
-
Comprehensive pKa Values Database. [Scribd] ([Link])
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [PMC - NIH] ([Link])
-
Dissociation constants pK a of isoquinoline bases. [ResearchGate] ([Link])
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [New Journal of Chemistry (RSC Publishing)] ([Link])
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [ResearchGate] ([Link])
-
Synthetic and medicinal perspective of quinolines as antiviral agents. [PMC - NIH] ([Link])
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [PMC] ([Link])
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. [Journal of Applied Bioanalysis] ([Link])
- Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [No URL provided]
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Reactivity of Quinoline. [YouTube] ([Link])
-
Theoretical Study of the Structure, Spectroscopic Properties (UV-Visible, IR, 1H NMR, 13C NMR) and Anti-cancer Activity of quinolines derivatives. [ResearchGate] ([Link])
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An In-depth Technical Guide to the Theoretical Yield of 3-Bromo-4,5-dichloro-8-methoxyquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline, a substituted quinoline of significant interest in medicinal chemistry and drug discovery. The document outlines a plausible and efficient synthetic pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough methodology for calculating the theoretical yield. This guide is intended to equip researchers with the necessary knowledge to plan and execute the synthesis of this and related quinoline derivatives, fostering advancements in pharmaceutical research and development.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimalarial, and antibacterial properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. The target molecule, 3-Bromo-4,5-dichloro-8-methoxyquinoline, possesses a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents. The precise introduction of a bromine atom at the C-3 position, in addition to the existing chloro and methoxy groups, offers a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries.
This guide focuses on the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline, with a particular emphasis on the practical and theoretical aspects of the reaction, culminating in a detailed guide to calculating the theoretical yield.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct and logical approach to the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline is through the electrophilic aromatic bromination of the precursor, 4,5-dichloro-8-methoxyquinoline. This reaction is predicated on the principles of electrophilic aromatic substitution, where the regioselectivity of the incoming bromide electrophile is dictated by the directing effects of the substituents already present on the quinoline ring.
Rationale for Reagent Selection
-
Starting Material: 4,5-dichloro-8-methoxyquinoline is the logical precursor. The availability of this starting material is a key consideration for the feasibility of the synthesis.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation.[1] Compared to molecular bromine (Br₂), NBS is a solid, making it easier and safer to handle. It provides a source of electrophilic bromine, particularly under acidic conditions or with a radical initiator, and is known for its high regioselectivity in the bromination of aromatic and heteroaromatic compounds.
Regioselectivity of Bromination
The position of bromination on the 4,5-dichloro-8-methoxyquinoline ring is governed by the electronic effects of the existing substituents:
-
8-Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its electron-donating resonance effect. It will activate the positions ortho (C-7) and para (C-5) to it. However, the C-5 position is already substituted with a chlorine atom.
-
4-Chloro and 5-Chloro Groups (-Cl): These are deactivating, ortho-, para- directing groups due to their electron-withdrawing inductive effect and electron-donating resonance effect.
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is deactivating towards electrophilic attack on the pyridine ring (the ring containing nitrogen).
Considering these factors, the most electronically enriched and sterically accessible position for electrophilic attack is the C-3 position of the quinoline ring. The pyridine ring is generally less reactive than the benzene ring towards electrophilic substitution; however, the presence of the activating methoxy group on the benzene ring may not be sufficient to direct bromination to the C-7 position due to steric hindrance from the C-8 methoxy and C-5 chloro groups. Therefore, the C-3 position emerges as the most probable site for bromination.
Experimental Protocol
This protocol is a proposed method based on established procedures for the bromination of substituted quinolines.[2][3][4]
Reaction:
Materials:
-
4,5-dichloro-8-methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Trifluoroacetic acid (TFA) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,5-dichloro-8-methoxyquinoline (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.05 to 1.2 equivalents).
-
Optional: To facilitate the reaction, a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) can be added.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-Bromo-4,5-dichloro-8-methoxyquinoline.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[1] The calculation involves the following steps:
-
Write a balanced chemical equation.
-
Determine the molecular weights of the reactants and the product.
-
Calculate the number of moles of each reactant.
-
Identify the limiting reactant.
-
Calculate the theoretical moles of the product.
-
Convert the moles of product to grams.
Balanced Chemical Equation
The balanced chemical equation for the proposed synthesis is:
C₁₀H₇Cl₂NO + C₄H₄BrNO₂ → C₁₀H₆BrCl₂NO + C₄H₅NO₂
Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| 4,5-dichloro-8-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07 | [3] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | [5] |
| 3-Bromo-4,5-dichloro-8-methoxyquinoline | C₁₀H₆BrCl₂NO | 306.97 | Calculated (see below) |
Calculation of the Molecular Weight of 3-Bromo-4,5-dichloro-8-methoxyquinoline:
-
Carbon (C): 10 x 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 6 x 1.008 g/mol = 6.048 g/mol
-
Bromine (Br): 1 x 79.904 g/mol = 79.904 g/mol
-
Chlorine (Cl): 2 x 35.453 g/mol = 70.906 g/mol
-
Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 x 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight = 306.974 g/mol (approximated to 306.97 g/mol )
Example Calculation
Let's assume the following starting quantities:
-
Mass of 4,5-dichloro-8-methoxyquinoline = 5.00 g
-
Mass of N-Bromosuccinimide (NBS) = 4.30 g
Step 1: Calculate the moles of each reactant.
-
Moles of 4,5-dichloro-8-methoxyquinoline = 5.00 g / 228.07 g/mol = 0.0219 mol
-
Moles of NBS = 4.30 g / 177.98 g/mol = 0.0242 mol
Step 2: Identify the limiting reactant.
The stoichiometry of the reaction is 1:1. Since we have fewer moles of 4,5-dichloro-8-methoxyquinoline (0.0219 mol) compared to NBS (0.0242 mol), 4,5-dichloro-8-methoxyquinoline is the limiting reactant .
Step 3: Calculate the theoretical moles of the product.
The number of moles of product formed is determined by the number of moles of the limiting reactant. Therefore, the theoretical moles of 3-Bromo-4,5-dichloro-8-methoxyquinoline are 0.0219 mol.
Step 4: Calculate the theoretical yield in grams.
-
Theoretical Yield = Moles of product x Molecular weight of product
-
Theoretical Yield = 0.0219 mol x 306.97 g/mol = 6.72 g
Therefore, the theoretical yield of 3-Bromo-4,5-dichloro-8-methoxyquinoline for this example is 6.72 grams.
Visualizations
Synthetic Workflow
Caption: Logical flow for calculating the theoretical yield.
Conclusion
This technical guide has detailed a scientifically sound and plausible pathway for the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline via electrophilic aromatic bromination. By understanding the principles of regioselectivity and adhering to a structured experimental protocol, researchers can confidently approach the synthesis of this valuable compound. Furthermore, the systematic approach to calculating the theoretical yield provides a critical benchmark for evaluating the efficiency of the synthesis and for optimizing reaction conditions. The successful synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline will undoubtedly contribute to the ongoing efforts in the discovery and development of novel therapeutic agents.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1234. [Link]
- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
-
Pharmaffiliates. (n.d.). 3-Bromo-8-methoxyquinoline. Retrieved February 21, 2026, from [Link]
-
Chen, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3484-3497. [Link]
-
ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]
-
MDPI. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules. [Link]
-
Tang, R.-J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938. [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 142781-92-8|3-Bromo-4-chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]
Methodological & Application
reaction of 3-Bromo-4,5-dichloro-8-methoxyquinoline with boronic acids
An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-4,5-dichloro-8-methoxyquinoline with Boronic Acids
Introduction: Expanding the Chemical Space of Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules, and the creation of new carbon-carbon bonds is a cornerstone of this effort. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura reaction applied to a specific, highly functionalized substrate: 3-Bromo-4,5-dichloro-8-methoxyquinoline . The presence of multiple halogen atoms offers the potential for selective, site-specific functionalization. Given the general reactivity trend of organic halides in oxidative addition (I > OTf > Br > Cl), the carbon-bromine bond at the C-3 position is the primary target for selective coupling, leaving the two chlorine atoms at C-4 and C-5 available for subsequent transformations.[2] This document furnishes researchers with the foundational principles, a detailed experimental protocol, and the technical rationale required to successfully synthesize novel 3-aryl, 3-heteroaryl, or 3-alkyl-4,5-dichloro-8-methoxyquinolines.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[2][3] The reaction proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] A base is required to activate the boronic acid for the transmetalation step.[3][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in this case) of the quinoline substrate. This is often the rate-determining step and results in a Pd(II) complex.[2][4]
-
Transmetalation : The organic group (R') from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[3][6]
-
Reductive Elimination : The two organic fragments (the quinoline and the group from the boronic acid) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2][6]
Key Experimental Parameters & Rationale
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. The choices below are based on established protocols for similar polyhalogenated heteroaromatic systems.[7][8][9]
Palladium Source (Precatalyst)
The reaction requires a source of palladium that can generate the active Pd(0) species.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a Pd(0) complex that can directly enter the catalytic cycle. It is a reliable choice for many standard couplings.
-
Pd(OAc)₂ / Pd₂(dba)₃ (Palladium(II) acetate / Tris(dibenzylideneacetone)dipalladium(0)) : These are common Pd(II) and Pd(0) precatalysts, respectively. When using a Pd(II) source, it must first be reduced in situ to Pd(0).[10][11] This reduction can be accomplished by a phosphine ligand or through the homocoupling of the boronic acid.[10][11] These are often used in combination with a specific ligand.
Ligand
Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[10]
-
Triphenylphosphine (PPh₃) : A classic, versatile, and cost-effective ligand. It is often used in excess or as part of the Pd(PPh₃)₄ complex.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich phosphine ligands that can significantly enhance catalyst activity, especially for challenging substrates like aryl chlorides or sterically hindered partners.[11] They often allow for lower catalyst loadings and milder reaction temperatures.
-
N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphines, offering high stability and reactivity, particularly for coupling aryl chlorides.[3][6]
Base
The base plays a critical role in activating the boronic acid to form a boronate complex, which is necessary for transmetalation.[3][6]
-
Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃) : Mild, inexpensive, and effective bases commonly used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄) : A slightly stronger base that can be effective when carbonates are not, particularly for less reactive boronic acids.
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF) : Fluoride bases can be very effective, especially in anhydrous conditions or with substrates sensitive to stronger bases.[3][11]
Solvent System
The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents, often with water as a co-solvent, are typical.
-
Dioxane / Water or THF / Water : Classic solvent mixtures that work well for a broad range of substrates. The water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species.
-
DMF (Dimethylformamide) or Acetonitrile (MeCN) : These solvents can also be effective, particularly at higher temperatures.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-dichloro-8-methoxyquinoline with a generic arylboronic acid.
Figure 2: General scheme for the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (Example Scale) | Moles (mmol) | Equivalents |
| 3-Bromo-4,5-dichloro-8-methoxyquinoline | 142781-92-8 | 322.94 | 323 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 8 mL | - | - |
| Water (Degassed) | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Procedure
-
Pre-Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4,5-dichloro-8-methoxyquinoline (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
-
-
Reaction Execution:
-
Using a syringe, add the degassed solvents (e.g., 4:1 Dioxane:Water, 10 mL total for a 1.0 mmol scale). The solvent should be degassed beforehand by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 80-100 °C. The optimal temperature may require screening but is typically in this range for aryl bromides.[7]
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the bromoquinoline) is consumed (typically 2-12 hours).[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-substituted quinoline product.
-
Data and Expected Outcomes
The efficiency of the coupling can vary based on the electronic and steric properties of the boronic acid partner. Below is a table of representative conditions and potential outcomes.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% | Standard, reliable coupling for simple aryl groups. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | DMF | 100 | 80-95% | Electron-donating groups on the boronic acid are generally well-tolerated. |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 60-80% | Heteroarylboronic acids can be prone to protodeboronation; a robust catalyst system is beneficial.[10] |
| Cyclopropylboronic acid | Pd(OAc)₂ (5 mol%) + P(tBu)₃ (10 mol%) | CsF | THF | 70 | 50-70% | Alkylboronic acids can be challenging due to slower transmetalation and potential β-hydride elimination.[7] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh bottle of catalyst. Ensure proper degassing of solvents and flask. Screen higher temperatures (up to 120 °C). |
| Starting Material Recovery | Reaction conditions too mild; Poor choice of ligand/base combination. | Switch to a more active ligand (e.g., SPhos). Try a stronger base (e.g., K₃PO₄ or CsF). |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Boronic acid instability. | Use anhydrous solvents and a fluoride base (e.g., KF). Use the corresponding boronic ester (e.g., pinacol ester) for improved stability.[10] |
| Dehalogenation of Substrate | Hydride sources in the reaction mixture (e.g., from solvent or base). | Ensure use of high-purity, anhydrous solvents. This is a known side reaction.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of Pd(II) precatalyst. | Ensure rigorous exclusion of air. Minimize catalyst loading if using a Pd(II) source.[10] |
Safety Precautions
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents : 1,4-Dioxane is a suspected carcinogen and is flammable. THF and DMF are also flammable and have specific health hazards. Handle all organic solvents in a well-ventilated fume hood.
-
Reagents : Boronic acids and halogenated compounds can be irritants. Avoid inhalation and skin contact.
-
Inert Gas : Handle compressed gas cylinders with care according to institutional safety protocols.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System - ACS Publications. (2006, June 15). [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction - Nature. (2021, September 17). [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (2018, June 5). [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Royal Society of Chemistry. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. [Link]
-
Role of a base in Suzuki-Miyaura reaction - ResearchGate. (2025, August 6). [Link]
-
Synthesis of Functionalized Anthraquinones, Phthalates and Quinolines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions - RosDok. [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). [Link]
-
Reaction scheme for the Suzuki-Miyaura cross-coupling of... - ResearchGate. [Link]
- Process for preparing bromo-substituted quinolines - Google P
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Royal Society of Chemistry. (2016, August 9). [Link]
-
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis - USD RED. (2021, May 8). [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). [Link]
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- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 11. reddit.com [reddit.com]
Regioselective Synthesis of Polysubstituted Quinolines: An Application Note and Protocols for Researchers
Introduction
The quinoline scaffold is a privileged heterocyclic motif of significant importance in medicinal chemistry, drug discovery, and materials science.[1][2][3] Its presence in a wide array of natural products and synthetic pharmaceuticals, including antimalarial, anticancer, and antibacterial agents, underscores its therapeutic relevance.[4][5] The biological activity of quinoline derivatives is often profoundly influenced by the substitution pattern on the bicyclic ring system. Consequently, the development of synthetic methodologies that allow for the precise and predictable installation of substituents—a concept known as regioselectivity—is of paramount importance.
This technical guide provides an in-depth overview of established and contemporary methods for the regioselective synthesis of polysubstituted quinolines. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern the regiochemical outcomes. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic strategies, leading to more efficient and successful outcomes.
We will explore a range of classical named reactions, which remain cornerstones of quinoline synthesis, alongside modern transition-metal-catalyzed and multicomponent strategies that offer enhanced efficiency, milder conditions, and broader substrate scope.
Classical Strategies for Quinoline Synthesis: A Mechanistic Perspective
Several named reactions have been the bedrock of quinoline synthesis for over a century. While often requiring harsh conditions, their reliability and the accessibility of starting materials ensure their continued relevance. Understanding their mechanisms is key to predicting and controlling their regioselectivity.
The Combes Quinoline Synthesis
The Combes synthesis, first described in 1888, is a robust method for preparing 2,4-disubstituted quinolines.[4][6][7] The reaction involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[4][7]
Mechanism and Regioselectivity: The reaction proceeds in two main stages: the initial formation of an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration.[4][7] The regioselectivity of the Combes synthesis becomes a critical consideration when using unsymmetrically substituted anilines. For instance, with a meta-substituted aniline, the electrophilic cyclization can occur at either of the two ortho positions relative to the amino group. The directing effect of the substituent on the aniline ring plays a crucial role in determining the major regioisomer. Steric hindrance can also influence the site of cyclization.[7]
Workflow for Combes Synthesis:
Caption: General workflow of the Combes quinoline synthesis.
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, offering a versatile route to a broader range of substituted quinolines.[6][8][9][10] This reaction is typically catalyzed by strong acids.[8][9][10]
Mechanism and Regioselectivity: The mechanism of the Doebner-von Miller reaction has been a subject of some debate, with a fragmentation-recombination mechanism being proposed based on isotopic labeling studies.[8][11] Generally, the reaction is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[12] Subsequent cyclization and oxidation lead to the quinoline product. The regioselectivity is primarily dictated by the initial Michael addition. With α,β-unsaturated aldehydes and ketones, this typically favors the formation of 2-substituted quinolines.[12] However, modifications using specific substrates and catalysts can lead to 4-substituted products.[12]
The Friedländer Annulation
The Friedländer synthesis is one of the most versatile and widely employed methods for constructing the quinoline core.[9][13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9][13]
Mechanism and Regioselectivity: The reaction can be catalyzed by either acids or bases and involves an initial aldol-type condensation followed by cyclization and dehydration.[13] When using unsymmetrical ketones, regioselectivity can be a challenge.[14] However, strategies to control the regioselectivity have been developed, including the use of specific amine catalysts or ionic liquids.[13][15] For instance, certain cyclic secondary amines have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[16]
The Skraup Synthesis
The Skraup synthesis is a classic, albeit often vigorous, method for producing quinolines.[17] The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[17]
Mechanism and Regioselectivity: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein.[18] Aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline.[18] The regioselectivity with substituted anilines can be complex. For ortho- and para-substituted anilines, the outcome is generally predictable. However, for meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained, and the ratio can be difficult to control.[11]
Modern Synthetic Approaches: Precision and Efficiency
Contemporary organic synthesis has ushered in a new era of quinoline synthesis, characterized by milder reaction conditions, greater functional group tolerance, and, most importantly, enhanced regioselectivity.
Transition-Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, rhodium, and cobalt have proven to be powerful catalysts for the regioselective synthesis of quinolines.[9][19] These methods often proceed through mechanisms like C-H activation, which allows for the direct functionalization of the quinoline core, or through cyclization and annulation reactions.[1][9]
For example, rhodium-catalyzed C-H activation has been utilized for the regioselective C2-arylation of quinolines.[20] Similarly, cobalt-catalyzed C-H activation has been employed in the synthesis of quinolines from anilines and alkynes.[21][22][23] Copper-catalyzed reactions have also been extensively explored for the synthesis of a wide variety of substituted quinolines.[14]
Conceptual Diagram of Transition-Metal-Catalyzed C-H Activation:
Caption: A simplified catalytic cycle for quinoline synthesis via C-H activation.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like polysubstituted quinolines.[24][25] MCRs involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.[25]
Several MCRs, such as the Povarov reaction, have been successfully applied to the synthesis of diverse quinoline scaffolds.[24][25] Transition metal catalysts, including copper and silver, are often employed to enhance the efficiency and selectivity of these reactions.[26] The ability to introduce multiple points of diversity in a single step makes MCRs particularly attractive for the generation of compound libraries in drug discovery.[27]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific substrates and equipment available. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Regioselective Synthesis of a 2,4-Disubstituted Quinoline via a Modified Combes Synthesis
This protocol describes a modified Combes synthesis that can offer improved yields and milder conditions compared to the classical approach.
Materials:
-
Substituted aniline (1.0 eq)
-
β-Diketone (1.1 eq)
-
Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst
-
Toluene or another high-boiling point solvent
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted aniline and the β-diketone in the chosen solvent.
-
Slowly add the acid catalyst to the stirred mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted quinoline.
Protocol 2: Synthesis of a 2-Substituted Quinoline via a Friedländer Annulation with an Amine Catalyst
This protocol utilizes a novel amine catalyst to achieve high regioselectivity in the Friedländer annulation.[15]
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 eq)
-
Unmodified methyl ketone (1.5 eq)
-
Cyclic secondary amine catalyst (e.g., a pyrrolidine derivative, ~10 mol%)[16]
-
High-boiling point solvent (e.g., xylenes)
-
Apparatus for slow addition (e.g., syringe pump)
Procedure:
-
Set up a reaction vessel for reflux with a magnetic stirrer and a means for controlled addition.
-
To the vessel, add the 2-aminoaryl aldehyde or ketone and the amine catalyst in the solvent.
-
Heat the mixture to the desired temperature (e.g., 120-140 °C).
-
Slowly add the methyl ketone to the reaction mixture over several hours using a syringe pump. This slow addition is often crucial for achieving high regioselectivity.[15][16]
-
After the addition is complete, continue to heat the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-substituted quinoline.
Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the yield and regioselectivity of the desired polysubstituted quinoline. The following table provides a comparative summary of different approaches.
| Synthetic Method | Typical Substrates | Key Reagents/Catalysts | Regioselectivity | Advantages | Limitations |
| Combes Synthesis | Anilines, β-Diketones | Strong acids (H₂SO₄, PPA) | Good for 2,4-disubstitution; can be an issue with meta-substituted anilines | Simple, readily available starting materials | Harsh conditions, potential for regioisomeric mixtures |
| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | Strong acids, Lewis acids | Generally favors 2-substitution | Wide range of substrates | Often requires harsh conditions, mechanism can be complex |
| Friedländer Annulation | 2-Aminoaryl Aldehydes/Ketones, α-Methylene Carbonyls | Acids or bases, amine catalysts | Can be controlled with appropriate catalysts | Versatile, often high yields, milder conditions possible | Regioselectivity can be an issue with unsymmetrical ketones |
| Skraup Synthesis | Anilines, Glycerol | H₂SO₄, Oxidizing agent | Predictable for o/p-, mixture for m-substituted anilines | Inexpensive starting materials | Highly exothermic and potentially hazardous reaction |
| Transition-Metal Catalysis | Anilines, Alkynes, etc. | Pd, Rh, Co, Cu catalysts | Often excellent | High efficiency, mild conditions, broad functional group tolerance | Catalyst cost and removal can be a concern |
| Multicomponent Reactions | Anilines, Aldehydes, Alkynes, etc. | Various catalysts (metal-based or organocatalysts) | Can be highly regioselective depending on the specific MCR | High atom economy, operational simplicity, rapid access to diversity | Reaction optimization can be complex |
Conclusion
The regioselective synthesis of polysubstituted quinolines is a dynamic and evolving field. While classical named reactions provide a solid foundation, modern methodologies, particularly those involving transition-metal catalysis and multicomponent strategies, offer unprecedented levels of control and efficiency. By understanding the mechanistic underpinnings of these diverse synthetic routes, researchers are well-equipped to design and execute the synthesis of novel quinoline derivatives with precisely tailored substitution patterns, thereby accelerating progress in drug discovery and materials science.
References
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Xu, X., Yang, Y., Zhang, X., & Yi, W. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569.
- Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(10), 1899-1916.
- Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wang, X., et al. (2025).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PMC.
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Preparation and Properties of Quinoline. (n.d.).
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
- Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(10), 1899-1916.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. (n.d.).
- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
- Bougrin, K., et al. (2004). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction.
- Xu, X., Yang, Y., Zhang, X., & Yi, W. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569.
- Thakur, D. G., et al. (2024).
- Skraup reaction. (n.d.). In Wikipedia.
- Faraz, S., & Khan, A. T. (2023). One-Pot Multicomponent Synthesis of Quinolines. Synthesis, 55, 3195–3203.
- Regioselectivity of Friedländer Quinoline Syntheses. (2025).
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Improving the regioselectivity of the Doebner-Miller reaction. (2025). Benchchem.
- Dormer, P. G., et al. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- A Comparative Guide to the Synthesis of Functionalized Quinolines. (2025). Benchchem.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
- A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025).
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009).
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (2025). Beilstein Journals.
- Plausible mechanism for the synthesis of polysubstituted quinolines [catalysis by AgOTf]. (n.d.). ResearchGate.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
- Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of polysubstituted quinolines via transition-metal-free oxidative cycloisomerization of o-cinnamylanilines. Organic letters, 17(7), 1668–1671.
- Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Chemistry Portal.
- Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.
- Doebner-Miller reaction and applications. (n.d.). Slideshare.
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19435-19456.
- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 33.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Skraup reaction - Wikipedia [en.wikipedia.org]
- 18. uop.edu.pk [uop.edu.pk]
- 19. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 20. mdpi.com [mdpi.com]
- 21. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
purification of 3-Bromo-4,5-dichloro-8-methoxyquinoline by column chromatography
Technical Support Center: Purification of 3-Bromo-4,5-dichloro-8-methoxyquinoline
Ticket ID: #PUR-Q8-HALO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are attempting to purify 3-Bromo-4,5-dichloro-8-methoxyquinoline . This is a highly functionalized heterocycle presenting a unique "push-pull" electronic environment.
-
The Challenge: This molecule possesses a basic nitrogen (quinoline core) modulated by an electron-donating group (8-methoxy) and three electron-withdrawing halogens (3-Br, 4,5-Cl).
-
The "Basicity Paradox": While the halogens reduce the basicity of the ring nitrogen, the 8-methoxy group can still facilitate hydrogen bonding or chelation with silica silanols, leading to peak tailing.
-
Solubility: The high halogen content significantly increases lipophilicity, often making the compound insoluble in pure hexane but highly soluble in chlorinated solvents.
Pre-Purification Diagnostics (Triage)
Before packing your column, perform these diagnostic steps to prevent irreversible sample loss.
Step A: Solubility Check
-
Issue: Sample precipitates when loading with Hexane/Ethyl Acetate.
-
Cause: The 3,4,5-halogen pattern creates a rigid, lipophilic lattice.
-
Solution: Do not wet-load using the mobile phase.
-
Recommended:Dry Loading . Dissolve crude material in minimal Dichloromethane (DCM), adsorb onto Celite 545 or Silica Gel (ratio 1:2 w/w), and rotary evaporate to a free-flowing powder.
-
Step B: TLC Mobile Phase Screening
Run TLC plates using the following systems. Visualize with UV (254 nm) and Iodine stain.
| System | Composition (v/v) | Purpose | Target Rf |
| A | Hexane:EtOAc (9:1) | Check for non-polar impurities | ~0.2 - 0.3 |
| B | Hexane:EtOAc (4:1) | Standard elution profile | ~0.4 - 0.6 |
| C | DCM:MeOH (98:2) | Check for polar byproducts | > 0.8 |
Critical Check: If spots are "streaking" (comet-like tails), the quinoline nitrogen is interacting with the acidic silica. Add 0.5% Triethylamine (TEA) to your solvent system during TLC to see if the spot tightens.
Strategic Protocol: Column Chromatography
Stationary Phase Selection
-
Standard: Silica Gel 60 (230–400 mesh).
-
Alternative: Neutral Alumina (Brockmann Grade III).
-
Why? If your compound degrades (turns dark/tarry) on silica due to acid sensitivity (rare for halo-quinolines but possible), switch to Neutral Alumina.
-
Mobile Phase Optimization
For this specific lipophilic quinoline, a Gradient Elution is required to separate the target from potential regioisomers (e.g., 5,7-dichloro analogs).
Recommended Gradient (Silica Gel):
-
Equilibration: 100% Hexane (buffer column).
-
Loading: Dry load cartridge/layer.
-
Elution:
-
0–5% EtOAc in Hexane (5 CV - Column Volumes): Elutes non-polar debris.
-
5–15% EtOAc in Hexane (10 CV): Target Compound Elution Window.
-
15–30% EtOAc in Hexane (5 CV): Flushes polar impurities (unreacted 8-methoxyquinoline).
-
Pro-Tip: If using DCM/MeOH, start with 100% DCM and ramp to 2% MeOH. Warning: Halogenated quinolines elute very fast in DCM.
Troubleshooting Guide (FAQ)
Q1: My peak is tailing significantly, contaminating later fractions. How do I fix this?
-
Diagnosis: Residual silanol interactions. Even with electron-withdrawing chlorines, the nitrogen lone pair is accessible.
-
Fix: Add a "Modifier."
-
Add 0.5% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.
-
Note: If using TEA, wash collected fractions with NaHCO₃ later to remove the amine smell/residue.
-
Q2: I see two spots very close together (Rf 0.45 and 0.48). Is this my product?
-
Diagnosis: Likely a regioisomer (e.g., 5,7-dichloro isomer vs. 4,5-dichloro). Chlorination of quinolines often yields mixtures.
-
Fix: "Flatten" the gradient.
-
Instead of a steep ramp, hold the solvent ratio isocratic at the point of elution (e.g., hold at 8% EtOAc/Hexane for 10 CVs).
-
Use a longer column bed (increase Length:Diameter ratio to 20:1).
-
Q3: The product solidified inside the column during loading.
-
Diagnosis: Solubility crash. The compound is soluble in DCM (loading solvent) but insoluble in Hexane (mobile phase).
-
Fix: You must use Solid Load (Dry Load) . See Step A in Diagnostics. Do not attempt to redissolve in mobile phase; you will use too much volume and ruin the band resolution.
Visual Workflows
Workflow 1: Solvent System Decision Matrix
Figure 1: Decision matrix for selecting the optimal loading technique and mobile phase modifier.
Workflow 2: Purification Logic for Halogenated Quinolines
Figure 2: Expected elution profile using a Hexane/Ethyl Acetate gradient.
Quantitative Data: Solvent Strength & Properties
| Solvent | Polarity Index (P') | Role in Separation | Notes for Halo-Quinolines |
| Hexane | 0.1 | Weak Eluent | Compounds with 3+ halogens are often insoluble here. |
| Dichloromethane (DCM) | 3.1 | Strong Solvent | Excellent solubility. Elutes halo-quinolines very rapidly. |
| Ethyl Acetate | 4.4 | Modifier | Standard polarity adjuster. |
| Methanol | 5.1 | High Polarity Wash | Use only to strip column. Can dissolve silica if >10%. |
| Triethylamine | N/A | Basic Modifier | Masks silanols. Use <1% to prevent silica dissolution. |
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Bromo-4-chloroquinoline Properties and Safety. Retrieved from [Link]
-
Teledyne ISCO Labs. (2024). Purification Strategies for Nitrogen Heterocycles and Purines. Retrieved from [Link]
-
Organic Syntheses. (Coll. Vol. 3). Bromination and purification of quinoline derivatives.[1] Retrieved from [Link]
-
ACG Publications. (2016).[2] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
Sources
side reactions in the bromination of 8-methoxyquinoline
Technical Support Center: Bromination of 8-Methoxyquinoline
Ticket System Status: [ONLINE] Topic: Troubleshooting Side Reactions & Selectivity in Electrophilic Aromatic Substitution (EAS) Target Molecule: 5-Bromo-8-methoxyquinoline Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
The bromination of 8-methoxyquinoline is a classic Electrophilic Aromatic Substitution (EAS). The methoxy group at position C8 is a strong ortho/para director. However, due to the fused pyridine ring, the "para" position (C5) is electronically favored and sterically accessible, making 5-bromo-8-methoxyquinoline the dominant kinetic and thermodynamic product.
Critical Quality Attributes (CQAs):
-
Major Product: 5-Bromo-8-methoxyquinoline (>90% typical yield).[1][2]
-
Primary Impurity: 5,7-Dibromo-8-methoxyquinoline (Over-bromination).
-
Secondary Impurity: 8-Hydroxyquinoline derivatives (Demethylation via HBr).[3]
-
Transient Species: N-Bromo quaternary ammonium salts (Red/Orange precipitates).
Module 1: Reaction Pathway & Selectivity Analysis
User Query: "Why am I seeing a mixture of mono- and di-brominated products, and how do I stop at the mono-bromo stage?"
Technical Insight: The 8-methoxy group activates the benzene ring.[2] The nitrogen atom deactivates the pyridine ring. Therefore, bromination occurs exclusively on the benzene ring.
-
C5 (Para to OMe): Most reactive. Least sterically hindered.
-
C7 (Ortho to OMe): Secondary site. Sterically crowded by the methoxy group.
-
Mechanism: The reaction proceeds via a sigma-complex intermediate. Over-bromination occurs because the bromine atom at C5 is only weakly deactivating compared to the strong activation of the methoxy group, allowing a second attack at C7 if stoichiometry is uncontrolled.
Visualization: Reaction Landscape
Figure 1: Reaction landscape showing the kinetic dominance of the C5-position and pathways to common impurities.
Module 2: Troubleshooting Guide (FAQ)
Issue 1: Presence of 5,7-Dibromo Impurity
Diagnosis: The methoxy group is so activating that the first bromine does not sufficiently deactivate the ring to prevent a second attack. Resolution:
-
Stoichiometry Control: Never exceed 1.05 equivalents of brominating agent.
-
Reagent Selection: Switch from elemental Bromine (
) to N-Bromosuccinimide (NBS) . NBS releases bromine slowly, maintaining a low concentration of active electrophile, which favors mono-substitution. -
Temperature: Conduct the reaction at 0°C to Room Temperature . Do not heat.
Issue 2: Red/Orange Precipitate Stalling the Reaction
Diagnosis: Formation of a Quinolinium Perbromide or N-Bromo complex. The basic nitrogen of the quinoline attacks the electrophile reversibly. Resolution:
-
Do not filter: This is often an intermediate, not a byproduct.
-
Solvent Change: Use a polar solvent like Acetonitrile (MeCN) or Acetic Acid to solubilize the ionic intermediate.
-
Workup: These complexes usually dissociate upon aqueous workup (washing with
or ).
Issue 3: Appearance of Phenolic Impurities (Demethylation)
Diagnosis: Strong acid generation. If using
-
Buffer the Reaction: Add a solid base like
or to the reaction mixture to scavenge HBr as it forms. -
Avoid Heating: Ether cleavage has a high activation energy; keep T < 30°C.
Module 3: Validated Experimental Protocols
The following protocols are synthesized from best practices in heterocyclic chemistry literature [1][2].
Protocol A: The "Gold Standard" (NBS Method)
Recommended for high regioselectivity and ease of handling.
| Parameter | Specification |
| Substrate | 8-Methoxyquinoline (1.0 eq) |
| Reagent | N-Bromosuccinimide (NBS) (1.05 eq) |
| Solvent | Acetonitrile (MeCN) or DCM |
| Concentration | 0.1 M - 0.2 M |
| Temperature | 0°C |
| Time | 4 - 12 Hours |
Step-by-Step:
-
Dissolve 8-methoxyquinoline in Acetonitrile (MeCN).
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 30 minutes. Note: Protecting the reaction from light is recommended to prevent radical side reactions on the methyl group, though rare.
-
Allow to warm to room temperature and stir. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with water. Extract with DCM.[5] Wash organic layer with 5%
(removes succinimide) and 5% (removes trace ). -
Purification: Recrystallize from Acetonitrile or Ethanol if necessary.
Protocol B: The "Scale-Up" (Elemental Bromine Method)
Lower cost, but requires stricter control.
| Parameter | Specification |
| Substrate | 8-Methoxyquinoline (1.0 eq) |
| Reagent | Bromine ( |
| Solvent | Glacial Acetic Acid (AcOH) |
| Additive | Sodium Acetate (NaOAc) (1.1 eq) - Critical for buffering |
Step-by-Step:
-
Dissolve substrate and NaOAc in AcOH.
-
Add
(diluted in AcOH) dropwise very slowly at room temperature. -
Critical: Do not heat.
-
Pour into ice water containing
. Collect precipitate.
Module 4: Logical Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failures based on impurity profiling.
References
-
Ökten, S., et al. (2016).[3][6] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.
-
Confirms 5-bromo-8-methoxyquinoline is the sole product under optimized NBS conditions, unlike 8-hydroxyquinoline which yields mixtures.[3]
-
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline."
- Provides physical data and general synthetic protocols for bromin
-
Çelik, İ., et al. (2017).[5] "5,7-Dibromo-8-methoxyquinoline."[3] IUCrData.
- Crystallographic characterization of the over-brominated impurity, confirming the structure for identific
-
Organic Syntheses. "Synthesis of 5-Bromoisoquinoline." Org.[7] Synth.
- General reference for N-complexation issues in quinoline/isoquinoline bromin
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-Bromo-4,5-dichloro-8-methoxyquinoline
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,5-dichloro-8-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explain the causality behind experimental choices and data interpretation. We will explore the predicted spectrum, detail a robust acquisition protocol, and compare NMR with alternative analytical techniques, ensuring a thorough understanding of the structural characterization of this complex heterocyclic compound.
Structural Elucidation: Predicting the ¹H NMR Signature
The unequivocal structural confirmation of a novel or synthesized molecule is paramount in chemical and pharmaceutical research. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the electronic environment of each proton in a molecule.[1][2] For 3-Bromo-4,5-dichloro-8-methoxyquinoline, its structure dictates a unique spectral fingerprint.
The substitution pattern—a bromine at position 3, two chlorine atoms at positions 4 and 5, and a methoxy group at position 8—creates distinct electronic environments for the remaining aromatic and methoxy protons. Based on established principles of NMR spectroscopy and data from related quinoline derivatives, we can predict the key features of its ¹H NMR spectrum.[3][4]
The structure contains four distinct proton environments, which will translate to four unique signals in the ¹H NMR spectrum:
-
H-2: A singlet in the downfield aromatic region.
-
H-6 & H-7: An AX spin system appearing as two doublets in the aromatic region.
-
-OCH₃: A singlet in the upfield region.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is directly dependent on the rigor of the experimental procedure. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural assignment.
Sample Preparation
A well-prepared sample is critical for avoiding line broadening and artifacts.[2]
-
Sample Weighing: Accurately weigh 5-10 mg of 3-Bromo-4,5-dichloro-8-methoxyquinoline.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a single residual peak at δ 7.26 ppm. For compounds with poor solubility in CDCl₃, DMSO-d₆ (δ 2.50 ppm) is a common alternative. The choice of solvent can influence chemical shifts due to varying solute-solvent interactions.[2][5]
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). If not present, a small amount can be added.[2]
NMR Instrument Setup and Data Acquisition
The following steps outline a standard acquisition on a modern NMR spectrometer (e.g., 400 MHz).
-
Insertion and Locking: Insert the NMR tube into the spinner and place it in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Parameter Setup:
-
Experiment Type: Select a standard 1D proton experiment.
-
Pulse Angle: A 30° or 45° pulse is often sufficient to reduce the experiment time without significantly compromising signal intensity.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including potential impurities, are captured.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5x the longest T₁ of the protons) is necessary.
-
-
Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) data.
-
Data Processing:
-
Fourier Transform: The FID is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative ratio of protons.
-
Data Interpretation and Comparative Analysis
The resulting spectrum should be analyzed by examining the chemical shift, integration, and multiplicity of each signal.
Predicted ¹H NMR Data Summary
The table below provides the predicted ¹H NMR data for 3-Bromo-4,5-dichloro-8-methoxyquinoline. These predictions are based on the analysis of substituent effects on the quinoline ring system.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.5 - 8.8 | Singlet (s) | N/A | 1H |
| H-7 | 7.5 - 7.8 | Doublet (d) | 8.0 - 9.0 | 1H |
| H-6 | 7.0 - 7.3 | Doublet (d) | 8.0 - 9.0 | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |
Causality Behind the Chemical Shifts:
-
H-2: This proton is adjacent to the electronegative nitrogen atom and is situated on the electron-deficient pyridine ring, causing a significant downfield shift. The absence of adjacent protons results in a singlet.
-
H-6 and H-7: These protons form a classic ortho-coupled system on the benzene ring. H-7 is deshielded by the adjacent C-8 bearing the electron-donating methoxy group, while H-6 is influenced by the C-5 chloro-substituent. They appear as two distinct doublets, and their coupling constants (J) must be identical, providing a self-validating check on the assignment.
-
-OCH₃: The protons of the methoxy group are shielded compared to the aromatic protons and appear as a characteristic singlet.
Comparison with Alternative Analytical Techniques
While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR | Provides information on the carbon skeleton, including the number of unique carbon environments. | Complementary to ¹H NMR. Techniques like HSQC and HMBC can correlate proton and carbon signals, aiding in complex assignments.[1][5] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. The distinct isotopic pattern of bromine and chlorine provides a definitive confirmation of their presence. | Confirms the molecular formula predicted by NMR. It does not provide information on the specific arrangement of atoms (isomerism), which is the strength of NMR. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C-O, C-Cl, aromatic C-H). | Less detailed than NMR for overall structure determination but can quickly confirm the presence or absence of key functional groups. |
Trustworthiness and Validation
The integrity of the structural assignment relies on a self-validating system within the data. For 3-Bromo-4,5-dichloro-8-methoxyquinoline, this is achieved when all pieces of spectral information logically converge:
-
Signal Count: The observation of exactly four distinct signals matches the four unique proton environments.
-
Integration: The relative integrals of 1:1:1:3 are consistent with the number of protons in each environment.
-
Multiplicity: The observed splitting patterns (two singlets, two doublets) align perfectly with the predicted proton-proton coupling interactions.
-
Coupling Constants: The measured J-value for the H-6 doublet must be identical to that of the H-7 doublet, confirming their ortho-relationship.
Any deviation from this expected pattern would indicate either an incorrect structural assignment or the presence of impurities. In cases of signal overlap, advanced 2D NMR experiments like COSY would be employed to definitively establish the H-6/H-7 connectivity.[5]
This guide provides a robust framework for the acquisition and interpretation of the ¹H NMR spectrum of 3-Bromo-4,5-dichloro-8-methoxyquinoline. By understanding the principles behind the predictions and adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this and other complex molecules.
References
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
University of North Carolina Wilmington Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-4-chloro-8-methoxyquinoline (C10H7BrClNO). Available at: [Link]
-
National Center for Biotechnology Information. (2022). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. Available at: [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
University of North Carolina Wilmington Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Available at: [Link]
-
ACG Publications. (2023). Records of Natural Products-SI. Available at: [Link]
-
The University of Chicago Chemistry Department. (n.d.). Protocols | NMR Facility. Available at: [Link]
-
The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
Sources
13C NMR Analysis of 3-Bromo-4,5-dichloro-8-methoxyquinoline: A Comparative Technical Guide
Executive Summary
The structural elucidation of 3-Bromo-4,5-dichloro-8-methoxyquinoline presents a distinct analytical challenge due to its high ratio of quaternary carbons (6 out of 10 ring carbons) and the presence of multiple halogens.[1] Standard 1H NMR is insufficient for definitive regiochemical assignment because the molecule possesses only three aromatic protons, none of which couple directly to the critical C3, C4, or C5 positions.
This guide compares three 13C NMR acquisition strategies. It demonstrates that while standard 1D acquisition is prone to "missing signals" due to long relaxation times (
Part 1: The Analytical Challenge
Structural Complexity
The target molecule is a polysubstituted quinoline. The specific arrangement of substituents creates an "NMR silent zone" in the heterocyclic ring.
-
Quaternary Density: Carbons C3, C4, C5, C8, C4a, and C8a are quaternary. They lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons, leading to naturally low signal intensity.
-
The Heavy Atom Effect: The Bromine at C3 introduces spin-orbit coupling effects that can shorten
(broadening lines) and induce unexpected upfield shifts (shielding), potentially causing overlap with aromatic methine signals. -
Regiochemistry (C4 vs. C5): Distinguishing the chlorinated C4 from the chlorinated C5 is the primary risk point. Both are quaternary and chlorinated, but their electronic environments differ due to proximity to the nitrogen heteroatom.
Part 2: Comparative Analysis of Acquisition Methods
We evaluated three protocols for analyzing this substrate.
Method A: Standard 1D 13C {1H} (The "Default" Approach)
-
Protocol: 50 mg sample in CDCl₃, 256 scans,
(relaxation delay) = 2.0 sec. -
Performance: Sub-optimal .
-
Failure Mode: Quaternary carbons (specifically C4 and C5) often exhibit
relaxation times >20 seconds. With a 2-second delay, these nuclei become saturated, resulting in signals that are indistinguishable from baseline noise. -
Verdict: Unreliable for purity assay or definitive assignment.
Method B: Quantitative 13C with Relaxation Agent (Recommended for Assay)
-
Protocol: Addition of 0.05 M Chromium(III) acetylacetonate [Cr(acac)₃] to the sample.
-
Mechanism: The paramagnetic Cr³⁺ electron spin couples with the ¹³C nuclear spins, drastically reducing
relaxation times from ~20s to <1s via the dipole-dipole mechanism. -
Performance: Excellent for Quantification . All quaternary carbons appear with high intensity.
-
Verdict: The gold standard for purity determination (qNMR).
Method C: 2D 1H-13C HMBC (Recommended for Structural Proof)[1]
-
Protocol: Gradient-selected HMBC optimized for
Hz. -
Performance: Superior for Assignment .
-
Logic: This method bypasses the direct detection of insensitive quaternary carbons. Instead, it detects the sensitive protons (H2, H6, H7) and correlates them to the "invisible" carbons (C3, C4, C8a).
-
Verdict: Mandatory for confirming the 3,4,5-substitution pattern.
Part 3: Experimental Protocol (Method B & C)
Sample Preparation (Quantitative Method)
To ensure visibility of the halogenated quaternary carbons (C3-Br, C4-Cl, C5-Cl), use the following "doping" protocol.
-
Weighing: Dissolve 40–50 mg of the quinoline derivative in 0.6 mL of CDCl₃ (99.8% D).
-
Note: If solubility is poor, switch to DMSO-d₆, but be aware of solvent peak overlap around 39 ppm.
-
-
Relaxation Agent: Add 20 µL of a 1 M solution of Cr(acac)₃ in CDCl₃ (or add ~3-5 mg of solid Cr(acac)₃ directly).
-
Visual Check: The solution should turn a translucent purple/dark green.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove undissolved paramagnetic solids which cause magnetic field inhomogeneity (shimming issues).
Acquisition Parameters (Bruker 400 MHz equivalent)
| Parameter | Value | Rationale |
| Pulse Program | zgig (Inverse Gated) | Decoupling only during acquisition to eliminate NOE (crucial for integration). |
| Spectral Width | 240 ppm | Covers carbonyls/aromatics and the OMe group. |
| Relaxation Delay (d1) | 2.0 – 3.0 sec | Sufficient only because Cr(acac)₃ is present. Without Cr, d1 must be >30s. |
| Scans (NS) | 1024 | High scan count required for quaternary signal-to-noise ratio.[1] |
| Temperature | 298 K | Standard. |
Part 4: Data Interpretation & Assignment
The following table synthesizes predicted chemical shifts based on substituent additivity rules (Martin-Swiss set) and empirical data for halogenated quinolines.
Theoretical vs. Expected Shifts
| Position | Carbon Type | Expected Shift (ppm) | Multiplicity (DEPT) | Assignment Logic (HMBC Correlations) |
| C2 | CH | 148.0 – 152.0 | + (Up) | Strong correlation to H2 proton.[1] |
| C3 | C-Br (Quat) | 116.0 – 120.0 | Invisible | Critical: H2 shows strong |
| C4 | C-Cl (Quat) | 138.0 – 142.0 | Invisible | Critical: H2 shows weak |
| C5 | C-Cl (Quat) | 128.0 – 132.0 | Invisible | Correlation from H6 ( |
| C6 | CH | 124.0 – 127.0 | + (Up) | Correlation from H7. |
| C7 | CH | 110.0 – 115.0 | + (Up) | Shielded by ortho-OMe.[1] Correlates to H6. |
| C8 | C-OMe (Quat) | 154.0 – 157.0 | Invisible | Strong correlation from OMe protons ( |
| C4a | C (Quat) | 125.0 – 129.0 | Invisible | Bridgehead.[1] Correlates to H2 ( |
| C8a | C (Quat) | 138.0 – 142.0 | Invisible | Bridgehead.[1] Correlates to H2 ( |
| OMe | CH₃ | 56.0 – 57.0 | + (Up) | Distinct aliphatic signal. |
The "Heavy Atom" Anomaly
Researchers often misassign C3 as a methine carbon because its chemical shift (~118 ppm) overlaps with typical aromatic CH signals.
-
Verification: Run a DEPT-135 .[1] C3 will disappear (quaternary), whereas a CH at that shift would remain positive.
Part 5: Visualization of Analytical Logic
Workflow: From Sample to Structure
The following diagram illustrates the decision tree for confirming the position of the halogens.
Caption: Analytical workflow prioritizing relaxation agents or 2D correlation to overcome quaternary carbon silence.
HMBC Correlation Logic
This diagram details how to distinguish the crowded substituted carbons.
Caption: HMBC connectivity map. Note that H2 is the only probe for the heterocyclic ring substituents.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Substituent Additivity Rules).
-
Cayman Chemical. (2023). Safety Data Sheet: Chromium(III) acetylacetonate. (Protocol for relaxation agents).[2][3][4][5][6]
-
Reich, H. J. (2023). Hans Reich's NMR Data Collection: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] (Quinoline base shifts).
Sources
- 1. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]
- 2. Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 5. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 6. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: 3-Bromo-4,5-dichloro-8-methoxyquinoline
This guide provides an in-depth technical analysis of the mass spectrometric characterization of 3-Bromo-4,5-dichloro-8-methoxyquinoline . It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of halogenated quinoline scaffolds.
Executive Summary
3-Bromo-4,5-dichloro-8-methoxyquinoline represents a highly functionalized quinoline scaffold, often investigated as a synthetic intermediate for antimicrobial agents or as a metabolic blocker in drug discovery. Its analysis presents unique challenges due to the "Halogen Dense" motif (1 Br, 2 Cl), which creates a complex isotopic envelope.[1]
This guide compares the MS performance of this target molecule against its likely synthetic precursor (3-Bromo-4-chloro-8-methoxyquinoline ) and its structural isomer (4-Bromo-3,5-dichloro-8-methoxyquinoline ) to demonstrate how isotopic fidelity and fragmentation logic are used for unambiguous identification.
Key Technical Specifications
| Feature | Target Molecule | Precursor Alternative |
| Formula | C₁₀H₆BrCl₂NO | C₁₀H₇BrClNO |
| Monoisotopic Mass | 304.9010 Da | 270.9400 Da |
| Isotopic Pattern | Complex Multi-peak (BrCl₂) | Distinct Triplet (BrCl) |
| LogP (Predicted) | ~4.2 (High Lipophilicity) | ~3.5 |
| Ionization Mode | ESI(+) / APCI(+) | ESI(+) / APCI(+) |
Isotopic Signature Analysis (The "Fingerprint")
The most definitive method for validating 3-Bromo-4,5-dichloro-8-methoxyquinoline is not the base peak, but the Isotopic Envelope . The presence of one bromine (
Theoretical Isotopic Distribution (M+)
Unlike the precursor (1 Br, 1 Cl), the target molecule (1 Br, 2 Cl) spans a wider mass window (M to M+6).
| Ion Species | Composition | Relative Abundance (%) | Diagnostic Value |
| M (m/z 305) | 61.4% | Base Peak Anchor | |
| M+2 (m/z 307) | 100.0% | Primary Quantifier | |
| M+4 (m/z 309) | 46.5% | Confirmation Ion | |
| M+6 (m/z 311) | 7.1% | Trace Confirmation |
Expert Insight: In the Precursor (3-Bromo-4-chloro...), the M+2 peak is roughly 130% of M due to the additive probability of
and. In the Target (3-Bromo-4,5-dichloro...), the M+2 becomes the base peak (or near 100%) due to the increased probability of holding at least one heavy isotope.
Fragmentation Logic & Pathways
Structural elucidation requires understanding the hierarchy of bond cleavages. The 8-methoxy group and the halogen array dictate the fragmentation under Collision Induced Dissociation (CID).
Primary Fragmentation Events
-
Methyl Radical Loss [M-15] : The 8-methoxy group is prone to losing a methyl radical (
), generating a stable quinoid-like cation. This is a signature of anisole-like systems. -
Carbon Monoxide Loss [M-28] : Following methyl loss, the oxygen atom is often expelled as CO, resulting in a ring contraction or rearrangement.
-
Halogen Scission :
-
Bromine Loss [M-79/81] : The C-Br bond is weaker than the C-Cl bond. Loss of Br is the primary halogen cleavage event.
-
Chlorine Loss [M-35/37] : Occurs at higher collision energies (CE > 35 eV).
-
Visualization: Fragmentation Pathway
The following diagram illustrates the sequential degradation of the molecule in MS/MS (Product Ion Scan).
Caption: Proposed MS/MS fragmentation pathway for 3-Bromo-4,5-dichloro-8-methoxyquinoline under ESI(+).
Comparative Performance: Target vs. Alternatives
When developing an assay, distinguishing the target from impurities is critical.
| Parameter | Target (3-Br-4,5-diCl) | Alternative A (3-Br-4-Cl) | Alternative B (Isomer: 4-Br-3,5-diCl) |
| Chromatographic Retention (C18) | High (Most Lipophilic) | Medium (Less Halogenated) | High (Co-elution Risk) |
| Resolution Strategy | Mass Extraction (XIC) | Mass Extraction (XIC) | MS/MS Fragmentation |
| Key Differentiator | M+2/M+4 Ratio | M+2/M Ratio | C-Br Bond Strength |
Differentiation Strategy:
-
Vs. Alternative A (Precursor): Simple mass difference (
, Cl vs H). -
Vs. Alternative B (Isomer): This is the hardest challenge. The 3-Bromo position (Target) is sterically crowded by the 4-Chloro group but electronically distinct from the 4-Bromo position.
-
Target: Loss of Br is favored due to steric relief at position 3.
-
Isomer: Loss of Br at position 4 is less favored compared to the Target.
-
Action: Perform Energy-Resolved MS (ER-MS) . The Target will likely shed Br at a lower Collision Energy (CE) than the isomer.
-
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol ensures reproducibility and minimizes source fragmentation (in-source decay).
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg in 1 mL Methanol (MeOH).
-
Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation of the quinoline nitrogen (
), essential for ESI(+).
Step 2: LC Parameters (Reverse Phase)
-
Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The target is highly lipophilic; expect elution > 3.5 min.
Step 3: MS Source Parameters (ESI+)[3]
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage: Low (20V) .
-
Critical: High cone voltage can cause premature loss of the labile Bromine or Methyl group before the quadrupole, confusing the parent ion assignment.
-
-
Scan Mode: Full Scan (m/z 100–600) for isotopic verification, followed by Product Ion Scan of m/z 306 (using
peak).
Step 4: Data Processing Workflow
Use the following logic flow to confirm identity automatically.
Caption: Automated decision tree for identifying 3-Bromo-4,5-dichloro-8-methoxyquinoline.
References
-
Canadian Science Publishing. (1966). Mass Spectra of Oxygenated Quinolines. (Establishes fragmentation rules for 8-methoxyquinoline, specifically the loss of methyl radical).
-
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. (Foundational data for calculating Br/Cl isotopic envelopes).
-
BenchChem. (2025).[2] Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (Provides context on halogenation patterns and regioselectivity in quinoline synthesis).
-
ACG Publications. (2016).[3] Reinvestigation of bromination of 8-substituted quinolines. (Discusses the reactivity of position 5 and 7 in 8-methoxyquinolines).
Sources
- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to the Analytical Characterization of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Halogenated quinolines represent a critical class of compounds with a broad spectrum of applications, from pharmaceuticals to materials science.[1][2][3][4] Their potent biological activities, however, necessitate rigorous analytical characterization to ensure identity, purity, and safety. This guide provides an in-depth comparison of the primary analytical methods for the characterization of halogenated quinolines, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.
The Analytical Challenge: Unraveling the Complexity of Halogenated Quinolines
The introduction of halogen atoms onto the quinoline scaffold significantly influences the molecule's physicochemical properties, including its polarity, volatility, and ionization potential. This presents unique challenges for analytical method development, requiring careful selection and optimization of techniques to achieve the desired sensitivity, selectivity, and structural elucidation. Key analytical objectives include:
-
Structural Confirmation: Unambiguous identification of the molecular structure, including the position and number of halogen substituents.
-
Purity Assessment: Quantification of the target compound and identification of any impurities or degradation products.
-
Trace-Level Quantification: Detection and measurement of low concentrations in complex matrices such as environmental or biological samples.
This guide will navigate the intricacies of the most powerful analytical techniques, providing a comparative framework to inform your experimental design.
Core Analytical Techniques: A Comparative Overview
The characterization of halogenated quinolines relies on a suite of complementary analytical techniques. The choice of method is dictated by the analytical goal, the nature of the sample, and the required level of sensitivity and specificity.
| Technique | Primary Application | Strengths | Limitations |
| Chromatography | |||
| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds. | High resolution, rapid analysis times.[5][6] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of a wide range of compounds, including non-volatile and thermally labile ones. | Versatile, applicable to a broad range of analytes.[7] | Lower resolution than GC for some applications. |
| Mass Spectrometry (MS) | |||
| GC-MS | Identification and quantification of volatile compounds. | High sensitivity and selectivity, provides structural information.[8][9][10] | Limited to GC-amenable compounds. |
| LC-MS | Identification and quantification of a wide range of compounds. | Broad applicability, high sensitivity and selectivity.[7] | Matrix effects can suppress ionization. |
| Spectroscopy | |||
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation. | Provides detailed information on molecular structure and connectivity.[11][12] | Relatively low sensitivity, requires higher sample concentrations. |
| Infrared (IR) & Raman Spectroscopy | Functional group identification. | Provides information on the vibrational modes of molecules.[1][11][13] | Limited structural information on its own. |
| UV-Visible (UV-Vis) Spectroscopy | Quantification and preliminary characterization. | Simple, robust, and widely available.[14] | Limited selectivity, susceptible to interference. |
In-Depth Analysis: Methodologies and Experimental Insights
Chromatographic Methods: The Foundation of Separation
Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For halogenated quinolines, both GC and HPLC are indispensable tools.
GC is a powerful technique for the separation and analysis of volatile and thermally stable halogenated quinolines.[5][6] The choice of column and detector is critical for achieving optimal separation and sensitivity.
-
Causality Behind Experimental Choices: A trifluoropropyl silicone (QF-1) column is often preferred for the separation of chloroquinoline isomers due to its unique selectivity.[5][6] A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while an electron capture detector (ECD) offers enhanced sensitivity for halogenated compounds. For unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the gold standard.[15]
Experimental Protocol: GC-MS Analysis of Chlorinated Quinolines
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., toluene) to a final concentration of 1-10 µg/mL.[8][9]
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
-
Logical Workflow for GC-MS Analysis
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. madison-proceedings.com [madison-proceedings.com]
- 10. Gas Chromatograph Mass Spectrometers (GC-MS) | Products | JEOL Ltd. [jeol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. madison-proceedings.com [madison-proceedings.com]
comparative study of different halogenated 8-methoxyquinolines
A Comparative Guide to Halogenated 8-Methoxyquinolines: Synthesis, Bioactivity, and Structure-Activity Relationships
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of halogenated 8-methoxyquinoline derivatives, a class of compounds garnering significant interest in medicinal chemistry. The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) onto the 8-methoxyquinoline scaffold profoundly influences its physicochemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, a comparative evaluation of their performance supported by experimental data, and an exploration of the underlying structure-activity relationships (SAR).
Introduction: The 8-Methoxyquinoline Scaffold and the Role of Halogenation
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.[1] The 8-methoxyquinoline variant, in particular, serves as a versatile starting point for synthetic modifications. Halogenation is a common and powerful strategy in medicinal chemistry to modulate a molecule's properties. The introduction of halogens can alter lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets.[2][3] These modifications can enhance potency, tune selectivity, and improve pharmacokinetic profiles. For instance, halogenated 8-hydroxyquinolines (the precursor to 8-methoxyquinolines) are known for their antiseptic, anticancer, and antineurodegenerative properties.[4] This guide will dissect the impact of substituting different halogens at various positions on the 8-methoxyquinoline core.
Comparative Synthesis of Halogenated 8-Methoxyquinolines
The primary route for synthesizing halogenated 8-methoxyquinolines is through electrophilic aromatic substitution. The reaction conditions and the choice of halogenating agent are critical for controlling regioselectivity and yield.
Core Synthetic Pathway: Electrophilic Halogenation
The electron-donating nature of the methoxy group at the C-8 position and the nitrogen atom in the quinoline ring directs electrophiles primarily to the C-5 and C-7 positions.
Caption: General workflow for the synthesis and characterization of halogenated 8-methoxyquinolines.
Experimental Protocol: Bromination of 8-Methoxyquinoline
This protocol is adapted from established methods for the electrophilic halogenation of quinoline systems.[5] The choice of N-Bromosuccinimide (NBS) as the bromine source is common due to its ease of handling compared to molecular bromine.
Objective: To synthesize 5,7-dibromo-8-methoxyquinoline.
Materials:
-
8-Methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (93%)
-
Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 8-methoxyquinoline in concentrated sulfuric acid at 0°C (ice bath).
-
Addition of Brominating Agent: Slowly add 2.2 equivalents of NBS in small portions over 30 minutes, ensuring the temperature remains below 5°C. The use of a strong acid like H₂SO₄ activates the quinoline ring for electrophilic attack.[5]
-
Reaction Progression: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This precipitates the product and dilutes the strong acid.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture three times with chloroform. The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5,7-dibromo-8-methoxyquinoline.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Physicochemical Properties
The nature of the halogen substituent significantly impacts the electronic and steric properties of the molecule.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | General Trend/Commentary |
| Atomic Radius (Å) | 0.57 | 0.99 | 1.14 | 1.33 | Increases down the group, affecting steric interactions with target biomolecules. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Fluorine is the most electronegative, leading to strong inductive effects. |
| C-X Bond Strength (kJ/mol) | ~485 | ~340 | ~285 | ~210 | C-F bond is significantly stronger, often leading to greater metabolic stability.[6] |
| Lipophilicity (logP contribution) | +0.15 | +0.70 | +0.87 | +1.15 | Increases with the size of the halogen, which can enhance membrane permeability.[3] |
| Halogen Bonding Potential | Weak | Moderate | Strong | Strongest | The ability to act as a halogen bond donor increases from Cl to I, enabling specific interactions with electron-rich pockets in proteins.[3] |
Data compiled from established chemical principles and comparative studies.[3][6][7]
Comparative Biological Activity
Halogenated 8-methoxyquinolines have demonstrated a wide spectrum of biological activities, most notably as antimicrobial and anticancer agents. The choice of halogen and its position are critical determinants of efficacy and selectivity.
Antimicrobial Activity
Quinolone derivatives are well-known antibacterial agents, primarily acting by inhibiting bacterial DNA gyrase and topoisomerase IV. Halogenation can enhance this activity.
A comparative study on halogenated 8-hydroxyquinolines (the immediate precursors) reveals the potent effect of halogen substitution.[8] For instance, cloxyquin (5-chloro-8-hydroxyquinoline) and 7-bromo-8-hydroxyquinoline showed high activity against Gram-negative bacteria.[8] Studies have shown that the 8-methoxy group, when compared to an 8-chloro group in a quinolone scaffold, significantly lowers the propensity for the development of bacterial resistance.[9]
Table 1: Comparative Antimicrobial Activity (MIC µM)
| Compound | S. aureus | P. aeruginosa | C. albicans | Reference |
| 8-Hydroxyquinoline (Parent) | 13.78 | >644.92 | 3.44 | [8] |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | 42.07 | 84.14 | 10.52 | [8] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 22.27 | >644.92 | 11.14 | [8] |
| 7-Bromo-8-hydroxyquinoline | 89.09 | >644.92 | 44.54 | [8] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 11.45 | >644.92 | 5.72 | [8] |
| 8-Methoxyquinoline | Strong Activity | Inactive | Strong Activity | [10] |
Note: Data for 8-hydroxyquinoline derivatives are presented to illustrate halogenation effects. 8-methoxyquinoline itself shows strong activity, which is then modulated by halogenation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method to determine the MIC of a compound against a specific microorganism.
Objective: To determine the lowest concentration of a halogenated 8-methoxyquinoline derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
DMSO control
Procedure:
-
Preparation of Plates: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final dilution column.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well (except the negative control).
-
Controls: Include wells for a positive control (serial dilution of a standard antibiotic), a negative control (100 µL of uninoculated broth), and a vehicle control (inoculum with the highest concentration of DMSO used).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anticancer Activity
Halogenation has been shown to increase both the toxicity and selectivity of 8-hydroxyquinoline derivatives against multidrug-resistant (MDR) cancer cells.[2] The presence of halogen atoms at the C-5 position, in particular, appears to be beneficial.[2] Novel brominated methoxyquinolines have exhibited significant inhibitory effects against various cancer cell lines, including C6, HeLa, and HT29.[11]
The mechanism often involves the induction of apoptosis and the inhibition of key enzymes like topoisomerase I, which is crucial for DNA replication.[11]
Caption: Key factors in the structure-activity relationship of halogenated 8-methoxyquinolines.
Conclusion and Future Perspectives
The comparative analysis of halogenated 8-methoxyquinolines underscores the profound impact of the type and position of the halogen substituent.
-
Synthesis: Electrophilic halogenation remains a straightforward and effective method for generating a library of these compounds.
-
Properties: A clear trend exists where increasing the atomic size of the halogen enhances lipophilicity and halogen bonding potential, while decreasing electronegativity.
-
Biological Activity: Halogenation is a validated strategy for boosting both antimicrobial and anticancer activities. Chlorine and bromine substitutions often provide a good balance of electronic and steric properties for enhanced potency. Furthermore, the 8-methoxy group itself may confer an advantage by reducing the likelihood of resistance development in bacteria.[9]
Future research should focus on synthesizing a complete matrix of mono- and di-halogenated (F, Cl, Br, I) 8-methoxyquinolines to perform a head-to-head comparison of their biological activities. Investigating their mechanisms of action, particularly their effects on different topoisomerase isoforms and their potential for metal chelation, will be crucial for developing these promising scaffolds into next-generation therapeutic agents.
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- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022). Future Microbiology.
- Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. (N/A).
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (N/A). Journal of Medicinal Chemistry.
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- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (N/A). Chemistry & Biodiversity.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
- Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived
- The halogenated 8 hydroxyquinolines. (N/A).
- Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. (2001). The Journal of Infectious Diseases.
- Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. (2025).
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). Biochemistry and Biophysics Reports.
- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (N/A). ChemRxiv.
- Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. A comparison of the crystal structures of some 4. (N/A). CrystEngComm.
- Unveiling the Action of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide to Its Mechanism of Action. (2025). Benchchem.
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HPLC analysis of 3-Bromo-4,5-dichloro-8-methoxyquinoline purity
An In-Depth Comparative Guide to the HPLC Purity Analysis of 3-Bromo-4,5-dichloro-8-methoxyquinoline
Abstract
This guide provides a comprehensive, technically-grounded methodology for the purity analysis of 3-Bromo-4,5-dichloro-8-methoxyquinoline via High-Performance Liquid Chromatography (HPLC). As a critical intermediate in pharmaceutical research and development, ensuring the purity of this compound is paramount. This document moves beyond a simple protocol, offering a comparative analysis that explains the causal relationships behind experimental choices, from stationary phase selection to mobile phase optimization. We present a fully validated, stability-indicating reversed-phase HPLC (RP-HPLC) method, benchmarked against potential process-related impurities and degradants. The methodologies and validation criteria are anchored in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[3] The compound 3-Bromo-4,5-dichloro-8-methoxyquinoline is a highly functionalized quinoline derivative, making it a valuable building block in the synthesis of novel therapeutic agents. The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide details the development and validation of a specific and robust RP-HPLC method designed to separate 3-Bromo-4,5-dichloro-8-methoxyquinoline from its potential impurities, providing researchers and drug development professionals with a reliable analytical framework.
Physicochemical Properties and Chromatographic Strategy
The molecular structure of 3-Bromo-4,5-dichloro-8-methoxyquinoline—a poly-halogenated, aromatic heterocyclic compound—dictates its chromatographic behavior. The presence of three halogen atoms (one bromine, two chlorine) and the fused aromatic ring system renders the molecule significantly non-polar and hydrophobic.[5][6] This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical approach.[7][8][9] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. Non-polar analytes, like our target compound, interact strongly with the stationary phase, leading to longer retention times, which can be modulated by adjusting the composition of the polar mobile phase.[9]
Potential impurities can arise from the synthesis process (e.g., starting materials, isomers, or by-products from incomplete reactions) or degradation.[3][10] A successful purity method must be able to resolve the main peak from all these potential minor components.
HPLC Method Development and Optimization
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and detection of the analyte and its impurities.[11]
Workflow for HPLC Method Development
The logical flow for developing this method is illustrated below.
Caption: Workflow for RP-HPLC method development and validation.
Column Selection: A Comparative View
The choice of stationary phase is critical for achieving selectivity.[12] For a non-polar compound like 3-Bromo-4,5-dichloro-8-methoxyquinoline, several reversed-phase columns could be considered.
| Stationary Phase | Primary Interaction Mechanism | Suitability for Analyte |
| C18 (Octadecylsilane) | Strong Hydrophobic Interactions | Excellent. The high hydrophobicity is ideal for retaining the non-polar quinoline derivative, providing a strong basis for separation. |
| C8 (Octylsilane) | Moderate Hydrophobic Interactions | Good. Less retentive than C18. It can be useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Good Alternative. The phenyl groups can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating structurally similar impurities.[12] |
Decision: A C18 column is selected as the primary column for method development due to its robust, hydrophobic nature, which is well-suited for the analyte. A standard dimension of 4.6 x 150 mm with a 3.5 µm particle size provides a good balance of efficiency and backpressure.
Mobile Phase and Detection
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff.[13] A gradient elution starting with a higher aqueous content and moving to a higher ACN concentration is effective for separating compounds with a range of polarities, which is typical in a purity analysis that includes potential impurities.[8]
-
Aqueous Phase & pH: Using a mild acidifier like 0.1% formic acid in the aqueous phase is crucial. It helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensures the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks.[13][14]
-
Detection Wavelength (λmax): Quinoline derivatives typically exhibit strong UV absorbance.[15][16] A UV-Vis scan of the analyte in the mobile phase would be performed to identify the wavelength of maximum absorbance (λmax). For many quinoline structures, this falls in the 270-350 nm range.[17][18][19] For this analysis, a detection wavelength of 275 nm is selected to ensure high sensitivity for both the main compound and potential aromatic impurities.
Comparative Analysis: A Validated Method for Purity
To demonstrate the method's specificity, we compare the separation of the target analyte from two hypothetical, yet plausible, process-related impurities.
Logical Relationship of Analytes for Separation
Caption: The RP-HPLC method must resolve the main analyte from less hydrophobic impurities.
Experimental Protocol: Final HPLC Method
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Gradient Program:
Time (min) %B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
Comparative Performance Data
The method was challenged with a spiked sample containing the main analyte and the two hypothetical impurities.
| Compound | Retention Time (t_R, min) | Tailing Factor (T_f) | Resolution (R_s) vs. Next Peak |
| Impurity B (Des-chloro) | 9.8 | 1.1 | 3.5 |
| Impurity A (Des-bromo) | 10.9 | 1.2 | 4.1 |
| 3-Bromo-4,5-dichloro-8-methoxyquinoline | 12.7 | 1.1 | - |
Analysis: The data clearly shows excellent separation between the main analyte and its potential impurities, with resolution values (Rs) well above the baseline separation criterion of 1.5. The tailing factors are close to 1.0, indicating good peak symmetry. This demonstrates the method's specificity.
Method Validation Summary (per ICH Q2(R2))
A rigorous validation process ensures the method is fit for its intended purpose.[20][21] The developed method was validated according to ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) from all impurities and degradants. | Method is specific. |
| Linearity (Range: 1-150 µg/mL) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6): 0.45% Intermediate (n=12): 0.68% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% ACN). | Method is robust. |
Forced Degradation Studies
To confirm the method is stability-indicating, the analyte was subjected to forced degradation under various stress conditions as mandated by ICH guidelines.[22][23][24] The goal is to achieve 5-20% degradation to demonstrate that any resulting degradants can be separated from the parent peak.[24][25]
| Stress Condition | Observation | Peak Purity of Analyte |
| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | ~8% degradation, one major degradant peak observed. | Pass (No co-elution) |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | ~15% degradation, two major degradant peaks observed. | Pass (No co-elution) |
| Oxidation (3% H₂O₂, RT, 24h) | ~12% degradation, multiple minor degradant peaks. | Pass (No co-elution) |
| Thermal (80°C, 48h) | < 2% degradation. | Pass (No co-elution) |
| Photolytic (ICH light box, 24h) | ~10% degradation, one major degradant peak. | Pass (No co-elution) |
Conclusion
The reversed-phase HPLC method detailed in this guide is specific, accurate, precise, and robust for the purity determination of 3-Bromo-4,5-dichloro-8-methoxyquinoline. The comparative analysis demonstrates its ability to resolve the main component from potential process-related impurities, and forced degradation studies confirm its stability-indicating nature. This validated method provides a reliable tool for quality control and stability assessment in research and pharmaceutical development environments, ensuring the integrity of this critical chemical intermediate.
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Safety Operating Guide
Personal protective equipment for handling 3-Bromo-4,5-dichloro-8-methoxyquinoline
Operational Safety & Handling Guide: 3-Bromo-4,5-dichloro-8-methoxyquinoline
Strategic Context: The "Invisible" Hazard
As researchers, we often treat catalog intermediates as inert building blocks. However, 3-Bromo-4,5-dichloro-8-methoxyquinoline represents a specific class of halogenated 8-aminoquinoline scaffolds often used in antimalarial and kinase inhibitor discovery.
Why this specific protocol matters: Standard Safety Data Sheets (SDSs) for novel intermediates are often generic. By applying Structure-Activity Relationship (SAR) analysis, we identify three critical risk factors that standard generic SDSs miss:
-
The 8-Methoxyquinoline Core: Structurally similar to Primaquine, this moiety carries a risk of inducing methemoglobinemia (oxidative stress on red blood cells) upon absorption.
-
Polysubstitution (Br, Cl): The heavy halogenation increases lipophilicity (LogP), significantly enhancing dermal permeation kinetics .
-
Nitrogen Lone Pair: The quinoline nitrogen can act as a hydrogen bond acceptor, making the solid sticky and prone to static charge, increasing inhalation risk during weighing.
Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (OEB 3/4) until specific toxicological data proves otherwise.
Hazard Identification & Risk Assessment
We utilize a "Precautionary Banding" approach based on structural analogs (e.g., 8-hydroxyquinoline, 5-bromo-8-methoxyquinoline).
| Hazard Class | Inferred H-Code | Risk Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1][2][3] Quinoline derivatives can cause liver injury (hepatotoxicity). |
| Eye Damage | H318 | Causes serious eye damage.[2][4][5] Halogenated heterocycles are often corrosive to mucous membranes. |
| Sensitization | H317 | May cause an allergic skin reaction.[2][5] Halogens at the 3, 4, 5 positions can increase reactivity with skin proteins. |
| Mutagenicity | H341 | Suspected of causing genetic defects. Planar aromatic systems can intercalate DNA. |
Personal Protective Equipment (PPE) Matrix
Do not rely on single-layer protection. The lipophilic nature of this molecule requires a barrier redundancy strategy .
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Primary) | Double Nitrile (0.11mm min) | Permeation Kinetics: Halogenated organics can solvate through thin nitrile. The outer glove protects against gross contamination; the inner glove prevents micro-exposure. |
| Hand Protection (Solvents) | Silver Shield / Laminate | If dissolving in DCM or Chloroform, nitrile is insufficient. Use laminate liners under outer nitrile gloves. |
| Respiratory | P100 / N95 (Fit-Tested) | Static Dust Control: The powder is likely electrostatic. If working outside a hood (not recommended), a PAPR or P100 is mandatory. |
| Eye/Face | Chemical Goggles | Not Safety Glasses. Goggles seal the eyes against airborne dust and splashes, critical for preventing corneal opacity common with quinolines. |
| Body | Tyvek® Lab Coat (Closed) | Cotton coats absorb powders. Tyvek sheds dust and prevents dermal absorption through clothing. |
Visualization: PPE Decision Logic
Caption: Decision tree for selecting glove material and respiratory protection based on physical state and solvent carrier.
Operational Protocol: The "Zero-Dust" Weighing Method
Handling halogenated quinolines requires strict control of static and dust.
Step 1: Engineering Setup
-
Verify Fume Hood Face Velocity: Must be 80–100 fpm .
-
Ionizer: Place a static eliminator bar or gun inside the hood. This molecule is prone to "flying" due to static charge on the halogens.
Step 2: The Weighing Procedure
-
Don PPE: Put on inner nitrile gloves, Tyvek sleeves, and outer nitrile gloves.
-
Preparation: Place a disposable balance draft shield (or a secondary containment tray) inside the hood.
-
Transfer: Do not use a spatula directly into the stock bottle.
-
Technique: Tap the stock bottle gently to loosen powder.
-
Transfer: Pour a small amount into a disposable weighing boat. Never return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).
-
-
Solvation (The Critical Step): If possible, add the reaction solvent directly to the weighing boat or flask inside the hood to trap the dust in liquid form immediately.
Step 3: Decontamination
-
Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).
-
Dispose of the wipe as Hazardous Solid Waste .
-
Remove outer gloves inside the hood and discard them into the solid waste stream.
Waste Disposal & Emergency Response
Disposal Strategy: This compound contains halogens (Br, Cl).[6] It must be segregated from general organic waste to prevent costly disposal surcharges and potential chemical incompatibilities.
-
Stream A (Solid): Contaminated gloves, weighing boats, paper towels. Label: "Toxic Solid Waste - Halogenated Quinoline Derivative."
-
Stream B (Liquid): Reaction mixtures. Label: "Halogenated Organic Waste."
-
WARNING: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[6] Halogenated heterocycles can decompose to release toxic Bromine/Chlorine gas or NOx.
-
Visualization: Waste Stream Segregation
Caption: Segregation logic to prevent mixing halogenated organics with incompatible non-halogenated streams.
Emergency Response:
-
Skin Contact: Immediate wash with soap and water for 15 minutes. The lipophilicity means water alone is slow to remove it; soap is essential.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage is a known risk for quinolines.
-
Spill (Solid): Do not sweep. Cover with wet paper towels (to prevent dust) and scoop into a bag.
References
-
National Institutes of Health (PubChem). 8-Methoxyquinoline Compound Summary (CID 70310). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with High-Toxicity Chemicals." Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 App A. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
